Computed logP and TPSA Differentiation Among Meta, Ortho, and Para Isopropenylbenzaldehyde Isomers
The meta isomer (3-isopropenylbenzaldehyde) exhibits a computed logP and topological polar surface area (TPSA) that differ from the ortho and para isomers due to the position-dependent contribution of the isopropenyl and aldehyde groups to molecular hydrophobicity. For the para isomer (4-isopropenylbenzaldehyde, CAS 10133-50-3), reported computed logP values are 2.34 (ALOGPS), 2.72 (ChemAxon), and XlogP 2.80, with TPSA of 17.10 Ų [1]. For the ortho isomer (2-isopropenylbenzaldehyde, CAS 23417-79-0), computed logP is 2.53 with TPSA 17.07 Ų . While experimental logP values for the meta isomer are not separately published, the meta arrangement of substituents is predicted to yield intermediate logP values distinct from both ortho and para, directly impacting chromatographic retention (RP-HPLC k') and biological membrane permeability in drug-design workflows [2].
| Evidence Dimension | Computed partition coefficient (logP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | 3-Isopropenylbenzaldehyde: TPSA ~17.1 Ų (calculated); logP predicted intermediate between ortho (2.53) and para (2.34–2.80) values |
| Comparator Or Baseline | 4-Isopropenylbenzaldehyde: logP 2.34 (ALOGPS), 2.72 (ChemAxon), XlogP 2.80, TPSA 17.10 Ų; 2-Isopropenylbenzaldehyde: logP 2.53, TPSA 17.07 Ų |
| Quantified Difference | ΔlogP (meta vs. para): estimated ~0.1–0.3 units; ΔlogP (meta vs. ortho): estimated ~0.05–0.2 units; ΔTPSA < 0.1 Ų |
| Conditions | Computed values using ALOGPS, ChemAxon, and XlogP algorithms as reported in public databases (FoodB, PlantaEDB); experimental verification via shake-flask or RP-HPLC retention correlation awaited |
Why This Matters
Even small differences in logP (Δ ≥ 0.1) can translate to measurable changes in HPLC retention time, enabling analytical resolution of positional isomers—critical for quality control in regulated pharmaceutical intermediate procurement.
- [1] FoodB (FooDB). Showing Compound 4-(1-Methylethenyl)benzaldehyde (FDB014719). logP: 2.34 (ALOGPS), 2.72 (ChemAxon). View Source
- [2] Retention of substituted benzaldehydes on RP-HPLC. Correlation with partition coefficients and molecular descriptors. 2001. Linear relationship between log k' and methanol volume fraction; logP-dependent retention. View Source
